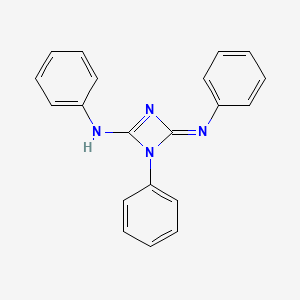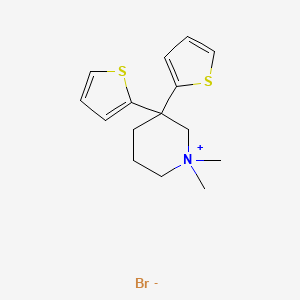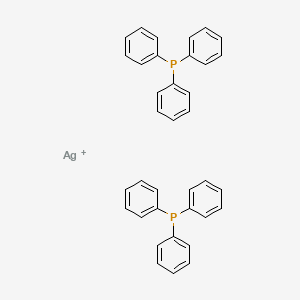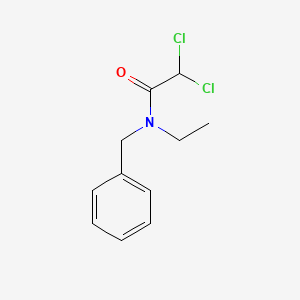
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is a complex polycyclic aromatic hydrocarbon (PAH) that belongs to the family of acridines Acridines are known for their planar structures and are often studied for their potential carcinogenic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- typically involves the cyclization of precursor compounds. One common method involves the reaction of 7-o-chlorophenyl-5,9-dimethyldibenz[c,h]acridine with sodium hydroxide in benzo[h]quinoline. This reaction yields a mixture of products, including 5,11-dimethyldibenz[c,h]indeno[1,3-kl]acridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the desired product.
化学反应分析
Types of Reactions
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- undergoes various types of chemical reactions, including:
Cyclization: As mentioned, the compound is formed through cyclization reactions.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Cyclization: Sodium hydroxide in benzo[h]quinoline is commonly used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the cyclization reaction is 5,11-dimethyldibenz[c,h]indeno[1,3-kl]acridine . Substitution reactions can yield various derivatives depending on the electrophile used.
科学研究应用
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its potential carcinogenic properties make it a subject of interest in cancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is not fully understood. like other acridines, it is believed to interact with DNA, potentially causing mutations that can lead to cancer. The planar structure of the compound allows it to intercalate between DNA bases, disrupting the normal function of the DNA .
相似化合物的比较
Similar Compounds
- Benz[c]indeno[1,3-kl]acridine
- Benz[c]indeno[1,3-mn]acridine
- Phenanthro[9,10,1-mna]acridine
Uniqueness
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is unique due to its specific methyl substitutions at the 5 and 11 positions. These substitutions can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
属性
CAS 编号 |
51793-24-9 |
|---|---|
分子式 |
C29H21N |
分子量 |
383.5 g/mol |
IUPAC 名称 |
6,17-dimethyl-17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),18,20,22,24-tridecaene |
InChI |
InChI=1S/C29H21N/c1-17-8-7-13-22-25(17)24-16-19-10-4-6-12-21(19)29-27(24)26(22)23-15-14-18-9-3-5-11-20(18)28(23)30(29)2/h3-14,16H,15H2,1-2H3 |
InChI 键 |
TXRPVRPRUBAMQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=C4CC=C5C=CC=CC5=C4N(C6=C3C2=CC7=CC=CC=C76)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


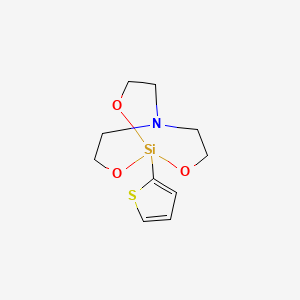


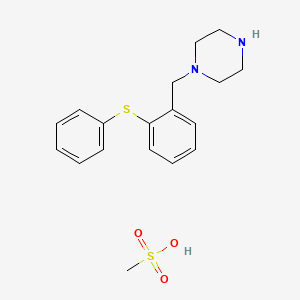
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
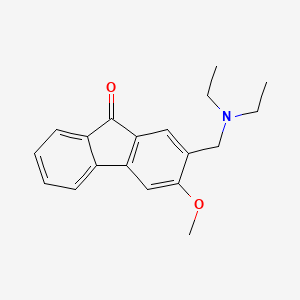

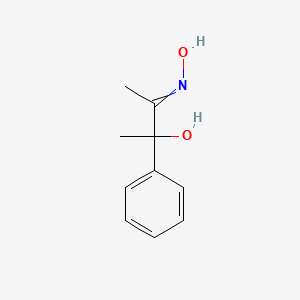
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
